molecular formula C6H14ClNOS B2670763 Cyclopentyl(imino)methyl-lambda6-sulfanone hydrochloride CAS No. 2230799-74-1

Cyclopentyl(imino)methyl-lambda6-sulfanone hydrochloride

Cat. No.: B2670763
CAS No.: 2230799-74-1
M. Wt: 183.69
InChI Key: RAYPARWIKOTNFG-UHFFFAOYSA-N
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Description

Cyclopentyl(imino)methyl-lambda6-sulfanone hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique chemical structure, which includes a cyclopentyl group, an imino group, and a lambda6-sulfanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl(imino)methyl-lambda6-sulfanone hydrochloride typically involves the reaction of cyclopentanone with an appropriate amine to form the imino derivative. This intermediate is then reacted with sulfur-containing reagents under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction mixture is then subjected to rigorous purification processes, including crystallization and recrystallization, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl(imino)methyl-lambda6-sulfanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild to moderate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Cyclopentyl(imino)methyl-lambda6-sulfanone hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of Cyclopentyl(imino)methyl-lambda6-sulfanone hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentyl(imino)methyl-lambda6-sulfanone
  • Cyclopentyl(imino)methyl-lambda6-sulfoxide
  • Cyclopentyl(imino)methyl-lambda6-sulfone

Uniqueness

Cyclopentyl(imino)methyl-lambda6-sulfanone hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

cyclopentyl-imino-methyl-oxo-λ6-sulfane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NOS.ClH/c1-9(7,8)6-4-2-3-5-6;/h6-7H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYPARWIKOTNFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)C1CCCC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2230799-74-1
Record name (S-methylsulfonimidoyl)cyclopentane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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